molecular formula C27H20N2O2S3 B2593034 (Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate CAS No. 328108-17-4

(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate

Cat. No. B2593034
CAS RN: 328108-17-4
M. Wt: 500.65
InChI Key: MEXUWXJKDFAHPH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C27H20N2O2S3 and its molecular weight is 500.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers. These studies involved synthesizing macrocyclic and chain co-crystals, structurally characterized by IR, 1H NMR, and X-ray crystal structure analysis. The findings suggest potential applications in crystal engineering for creating crystals with unique luminescent properties (Hongjuan Li et al., 2015).

Luminescent Properties and Applications

The study on the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate (with R=CH3O and CN) revealed unique luminescence properties depending on the substituted group. This research demonstrates how modifying the thiophenyl moiety can significantly impact luminescence, suggesting applications in materials science where specific luminescent properties are desired (Soyeon Kim et al., 2021).

Catalytic Activity and Polymerization

Research on zinc phenoxides has shown their catalytic activity in the copolymerization of epoxides and carbon dioxide, providing insights into the development of catalysts for environmentally friendly polymer production. The structural analysis of these complexes offers a foundation for understanding how ligand design influences catalytic performance (D. Darensbourg et al., 1999).

Heterocyclic Synthesis

The compound's thiophenyl components are reminiscent of research on thiophenylhydrazonoacetates in heterocyclic synthesis. This area of study explores the reactivity of such compounds toward various nitrogen nucleophiles to yield diverse heterocyclic derivatives, highlighting the versatility of thiophenyl-based compounds in synthesizing complex heterocyclic structures (R. Mohareb et al., 2004).

properties

IUPAC Name

methyl 4-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-31-27(30)18-8-6-17(7-9-18)16-34-26-22(15-28)24(23-5-3-13-33-23)21-11-10-19(25(21)29-26)14-20-4-2-12-32-20/h2-9,12-14H,10-11,16H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUWXJKDFAHPH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CC/C(=C/C4=CC=CS4)/C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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